molecular formula C21H16N2O3S2 B2887364 N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE CAS No. 896366-20-4

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE

Cat. No.: B2887364
CAS No.: 896366-20-4
M. Wt: 408.49
InChI Key: DWSUZXMIEVIWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d]thiazole moiety attached to a phenyl ring, which is further connected to a benzamide structure with a methylsulfonyl group

Mechanism of Action

Target of Action

The compound N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE is primarily targeted against Mycobacterium tuberculosis . The primary target of this compound within the bacterium is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of arabinogalactan biosynthesis, leading to the weakening of the bacterial cell wall . This weakening ultimately leads to the death of the bacterium .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .

Result of Action

The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, a crucial component of the bacterial cell wall . This disruption weakens the cell wall, leading to the death of the bacterium .

Action Environment

The compound is air stable and has a high melting point . It is soluble in ethanol, methanol, acetic acid, and DMSO . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole core, followed by its functionalization with a phenyl group. The final step involves the introduction of the benzamide moiety with a methylsulfonyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are commonly used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)phenyl)benzamide: Lacks the methylsulfonyl group, which may affect its solubility and bioactivity.

    2-(benzo[d]thiazol-2-yl)aniline: Contains an aniline group instead of the benzamide moiety, leading to different chemical properties and applications.

    4-(benzo[d]thiazol-2-yl)phenyl)methanesulfonamide: Features a methanesulfonamide group, which can alter its reactivity and biological activity.

Uniqueness

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE is unique due to the combination of its benzo[d]thiazole core, phenyl ring, benzamide structure, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)19-9-5-2-6-16(19)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-4-8-18(17)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSUZXMIEVIWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.